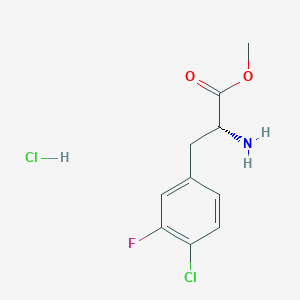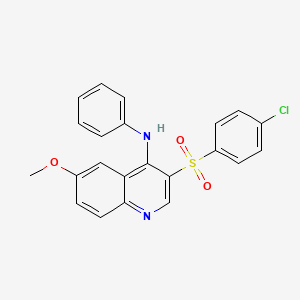
4-(N,N-dimethylsulfamoyl)-N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(N,N-dimethylsulfamoyl)-N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C21H23N5O4S3 and its molecular weight is 505.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Research has been conducted on compounds containing thiadiazole scaffolds and benzamide groups, similar to the chemical structure , for their potential in anticancer applications. One study highlighted the synthesis of novel Schiff's bases with these components, which were evaluated for their in vitro anticancer activity against a panel of human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer. The compounds exhibited promising anticancer activity, with some showing comparable GI50 values to the standard drug Adriamycin. This suggests the potential of such compounds in cancer therapy due to their good oral drug-like behavior and significant anticancer properties (Tiwari et al., 2017).
Corrosion Inhibition
Another application involves the use of benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic environments. A study on benzothiazole compounds showed that they offer high inhibition efficiencies against steel corrosion, surpassing previously reported inhibitors from the same family. These findings indicate the utility of such compounds in protecting industrial materials against corrosion, with their adsorption onto surfaces providing a dual mechanism of protection (Hu et al., 2016).
Photosensitization for Photodynamic Therapy
Compounds with thiadiazol and benzamide components have been evaluated for their photosensitizing properties in the context of photodynamic therapy (PDT) for cancer treatment. A study synthesized new zinc phthalocyanines substituted with these groups, demonstrating good fluorescence properties, high singlet oxygen quantum yields, and appropriate photodegradation quantum yields. These characteristics make them promising Type II photosensitizers for PDT, highlighting their potential in treating cancer through light-activated mechanisms (Pişkin et al., 2020).
Enzyme Inhibition
Furthermore, derivatives of benzamide and thiadiazol have been studied for their effects on enzyme inhibition. A research project focusing on acridine-acetazolamide conjugates containing these motifs investigated their inhibition of carbonic anhydrases, which are relevant in various physiological and pathological processes. The compounds were effective against different isoforms of carbonic anhydrase, showing low micromolar to nanomolar inhibition ranges, suggesting their potential in developing therapeutics targeting these enzymes (Ulus et al., 2016).
properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[5-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4S3/c1-26(2)33(29,30)17-10-8-16(9-11-17)19(28)23-20-24-25-21(32-20)31-14-18(27)22-13-12-15-6-4-3-5-7-15/h3-11H,12-14H2,1-2H3,(H,22,27)(H,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPNQJAATVNGRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-cyanophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2783217.png)
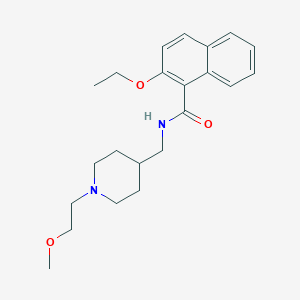

![1-[(4-Cyanophenyl)carbamoyl]piperidine-2-carboxylic acid](/img/structure/B2783220.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2783222.png)

![2-Chloro-N-(2-methylcyclohexyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide](/img/structure/B2783226.png)
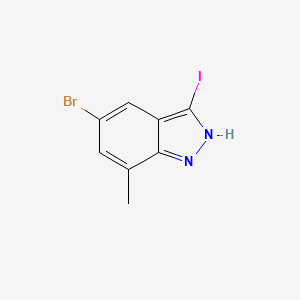
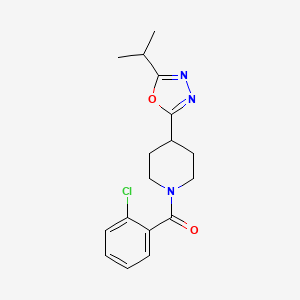

![6-(2-Chloro-propionyl)-4-methyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B2783234.png)
